molecular formula C21H25FN2O B4667540 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine

1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B4667540
M. Wt: 340.4 g/mol
InChI Key: JLVCLMNZTNZLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine (BBP) is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BBP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine is a serotonin and dopamine receptor agonist, meaning it binds to and activates these receptors in the brain. This leads to an increase in the release of serotonin and dopamine, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has also been shown to have an effect on the GABA receptor system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been shown to increase locomotor activity and induce hyperactivity. 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and motivation. Additionally, 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have an effect on the stress response, with some studies suggesting that it may have an anxiolytic effect.

Advantages and Limitations for Lab Experiments

1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high yield. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have some toxic effects, particularly at high doses. Additionally, its effects on the brain and behavior are complex and may be influenced by a number of factors, including the dose, route of administration, and individual differences in brain chemistry.

Future Directions

There are several future directions for research on 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine. One area of interest is in the development of new drugs that target the serotonin and dopamine systems. 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine may be a useful tool in this process, as it can be used to study the effects of these systems on behavior and mood. Additionally, 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine may have potential applications in the treatment of psychiatric disorders, particularly depression and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in humans.

Scientific Research Applications

1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have an effect on the serotonin and dopamine neurotransmitter systems. 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-butylbenzoyl)-4-(4-fluorophenyl)piperazine has been studied for its potential use as a tool in drug discovery and development.

properties

IUPAC Name

(4-butylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-2-3-4-17-5-7-18(8-6-17)21(25)24-15-13-23(14-16-24)20-11-9-19(22)10-12-20/h5-12H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVCLMNZTNZLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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